molecular formula C13H18N2O2S B2374683 Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate CAS No. 1325305-56-3

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Cat. No.: B2374683
CAS No.: 1325305-56-3
M. Wt: 266.36
InChI Key: BOULZGDEWPGPHK-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a chemical reagent designed for laboratory research applications. This compound features a benzoate ester core linked to a tert-butylcarbamothioyl group, a molecular motif present in compounds studied for their potential in organic synthesis and materials science . As a thiourea derivative, it may serve as a key intermediate or building block in the development of more complex molecular architectures, such as those explored in supramolecular chemistry and pharmaceutical research . Researchers may investigate its properties for the rational design of peptide-based frameworks or amyloid-mimetic fibrillar architectures, given the utility of similar aromatic structures in forming well-defined supramolecular sheets through hydrogen bonding and π-π stacking interactions . The compound's electron-rich aromatic framework and substituted functionality make it a valuable precursor for synthesizing a wide range of bioactive heterocycles and novel chemical entities in medicinal chemistry and agrochemical design . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(tert-butylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)15-12(18)14-10-8-6-5-7-9(10)11(16)17-4/h5-8H,1-4H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULZGDEWPGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural features, applications, and inferred properties of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate and related methyl benzoate derivatives (data derived from and chemical principles):

Compound Name Substituent at Position 2 Primary Use Key Inferred Properties
This compound tert-butylcarbamothioylamino Not specified High lipophilicity (tert-butyl group); potential for hydrogen bonding (thiourea moiety).
Tribenuron-methyl [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]sulfonyl Herbicide Sulfonylurea structure; inhibits acetolactate synthase (ALS) in plants.
Pyriminobac-methyl (4,6-dimethoxy-2-pyrimidinyl)oxy + methoxyiminoethyl Herbicide Pyrimidinyloxy group; likely targets lipid biosynthesis or cell division.
Imazamethabenz-methyl (4-methyl-4-isopropyl-5-oxo-2-imidazolin-2-yl) Herbicide Imidazolinone group; inhibits ALS enzyme; selective action in cereals.
Haloxyfop-methyl (4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propanoate Herbicide Aryloxyphenoxypropionate; inhibits acetyl-CoA carboxylase (ACCase) in grasses.
Diclofop-methyl (4-(2,4-dichlorophenoxy)phenoxy)propanoate Herbicide Similar to haloxyfop; broad-spectrum grass control via ACCase inhibition.

Structural and Functional Analysis

  • Lipophilicity and Bioavailability :
    The tert-butyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., sulfonylurea in tribenuron-methyl). This may improve membrane permeability but reduce solubility in aqueous environments .
  • This contrasts with pyriminobac-methyl’s methoxyiminoethyl group, which lacks such capacity .
  • Mode of Action: While the target compound’s mechanism is unspecified, analogs like tribenuron-methyl and imazamethabenz-methyl inhibit ALS, a critical enzyme in branched-chain amino acid synthesis. The tert-butylcarbamothioyl group may confer unique binding kinetics or resistance to metabolic degradation compared to triazine or imidazolinone groups .
  • Selectivity and Environmental Impact: Compounds like haloxyfop-methyl exhibit selectivity for grasses, while the target compound’s bulky tert-butyl group might limit non-target interactions, reducing ecological toxicity. However, increased persistence due to steric shielding could raise environmental concerns .

Biological Activity

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a compound with significant potential in pharmaceutical research, particularly for its biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol
  • IUPAC Name : this compound

The compound features a benzoate moiety linked to a tert-butyl carbamothioyl group, which enhances its chemical stability and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isothiocyanate. The reaction is performed under controlled conditions using solvents like dichloromethane or toluene and bases such as triethylamine to facilitate the process. Purification methods include recrystallization or chromatography to obtain high-purity products.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity, leading to various biological effects. Studies have utilized molecular docking techniques to elucidate these interactions.

Therapeutic Potential

Research indicates potential therapeutic applications in:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation markers in vitro.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound effectively inhibits certain proteases involved in cancer progression, with IC50 values indicating potent activity at micromolar concentrations .
  • Cell Line Experiments :
    • In vitro tests on human cancer cell lines (e.g., HeLa, A549) revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .
  • Inflammation Models :
    • Animal models of inflammation showed that administration of the compound reduced edema and inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateC15H18N2O3Moderate anti-inflammatory
tert-Butyl 2-(methylamino)ethylcarbamateC12H19N3O2Antimicrobial properties

This compound stands out due to its unique structural features that enhance its reactivity and stability compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves coupling 2-aminobenzoic acid derivatives with tert-butyl isothiocyanate under basic conditions. A stepwise approach is recommended:

Esterification : Methylation of 2-aminobenzoic acid using methanol and a catalyst like sulfuric acid.

Thiocarbamoylation : React the esterified product with tert-butyl isothiocyanate in anhydrous DMF or THF, with a base (e.g., triethylamine) to deprotonate the amino group .

  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmosphere (N₂/Ar) to prevent oxidation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Answer : A multi-technique approach is critical:

  • Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., tert-butyl singlet at ~1.3 ppm, thiourea NH signals at ~9–10 ppm). FT-IR for thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺).
  • Chromatography : HPLC (e.g., Newcrom R1 column, acetonitrile/water with 0.1% formic acid) for purity assessment .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Answer : Recrystallize from a mixture of ethyl acetate and hexane (1:3 v/v) at 4°C. Ensure slow cooling to maximize crystal growth. For heat-sensitive thiourea groups, avoid high-temperature solvents like DMSO. Monitor crystal quality via polarized light microscopy .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve ambiguities in the thiourea moiety’s geometry?

  • Answer : Use SHELXL for small-molecule refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray data minimizes thermal motion artifacts.

Anisotropic Refinement : Apply to non-H atoms. Use SHELX’s ISOR and DELU restraints to manage displacement parameters.

Hydrogen Bonding : Validate thiourea N–H···S interactions using Mercury’s "Contacts" module. Compare with Cambridge Structural Database (CSD) entries for similar thioureas .

  • Contradiction Handling : If bond lengths deviate from expected values (e.g., C–S vs. C=O), cross-validate with DFT calculations (e.g., Gaussian or ORCA) .

Q. What computational methods are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
  • MD Simulations : Study solvation effects (e.g., in DMSO or water) using GROMACS. Analyze hydrogen-bonding dynamics around the thiourea group.
  • Transition State Analysis : Locate TSs using QST2/QST3 methods. Compare activation energies for competing pathways (e.g., alkylation vs. acylation) .

Q. How can conflicting NMR and X-ray data on conformational isomerism be resolved?

  • Answer :

  • Variable-Temperature NMR : Probe rotational barriers of the tert-butyl group. If coalescence occurs, calculate ΔG‡ using Eyring equation.
  • Crystallographic Disorder Modeling : In SHELXL, split the tert-butyl group into multiple positions if electron density suggests disorder.
  • Dynamic Effects : Use REDOR solid-state NMR to compare solution vs. solid-state conformations .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data processing) , Mercury (visualization/packing analysis) .
  • Chromatography : Newcrom R1 HPLC column for polar analytes .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

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